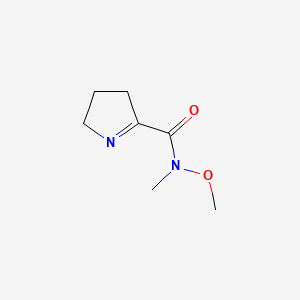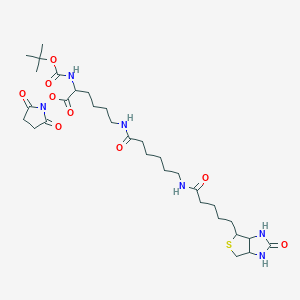
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Pyrazole Formation: The formation of the pyrazole ring can be achieved through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or trifluoromethyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO-). Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds.
科学研究应用
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery and development.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.
作用机制
The mechanism of action of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups can influence its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole: Similar structure with a methyl group instead of an ethyl group.
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-phenyl-1H-pyrazole: Similar structure with a phenyl group instead of an ethyl group.
4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-propyl-1H-pyrazole: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
The uniqueness of 4-(2-Bromo-5-(trifluoromethyl)phenyl)-1-ethyl-1H-pyrazole lies in its specific substituents, which impart distinct chemical and physical properties. The combination of the bromine and trifluoromethyl groups with the pyrazole ring makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C12H10BrF3N2 |
|---|---|
分子量 |
319.12 g/mol |
IUPAC 名称 |
4-[2-bromo-5-(trifluoromethyl)phenyl]-1-ethylpyrazole |
InChI |
InChI=1S/C12H10BrF3N2/c1-2-18-7-8(6-17-18)10-5-9(12(14,15)16)3-4-11(10)13/h3-7H,2H2,1H3 |
InChI 键 |
RLDCPNZCWHBAHV-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C2=C(C=CC(=C2)C(F)(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)




![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)





![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)

![N-Cyclopropyl-3-nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13715023.png)
